molecular formula C26H34N2O5Si B1682438 (4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione CAS No. 852821-06-8

(4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione

Cat. No. B1682438
M. Wt: 482.6 g/mol
InChI Key: SLXLVVLJLQJWFG-JCWFFFCVSA-N
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Description

Synthesis Analysis

This would typically involve a detailed examination of the steps required to synthesize the compound, including the starting materials, reaction conditions, and any necessary purification steps.



Molecular Structure Analysis

This would involve examining the molecular structure of the compound, including its stereochemistry and any functional groups present.



Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, including any catalysts or conditions required for these reactions.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Isoxazole Derivatives in Research

Isoxazol-5(4H)-ones, including derivatives formed through oxidative processes, are of interest in the development of novel compounds with potential applications in chemistry and pharmacology. The study by Brehm, Johansen, and Krogsgaard‐Larsen (1992) on isoxazol-5(4H)-ones explores the structural characteristics and formation mechanisms of these compounds, suggesting their significance in synthetic chemistry and potential as building blocks for more complex molecules (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).

Nucleoside and Nucleotide Analogs

The tert-butyldimethylsilyl group is commonly used in the protection of sensitive hydroxyl groups during the synthesis of nucleoside and nucleotide analogs. These analogs have extensive applications in research, particularly in the study of DNA and RNA synthesis mechanisms, antiviral therapies, and the development of nucleotide-based drugs. A study by Bae and Lakshman (2008) illustrates the utility of nucleoside phosphonium salts in synthesizing N2-modified 2'-deoxyguanosine analogs, showcasing the role of protective groups in facilitating complex organic syntheses (Bae & Lakshman, 2008).

Cycloaddition Reactions

Compounds like "(4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione" may also find relevance in studies focusing on cycloaddition reactions, which are crucial for creating cyclic structures. Niesmann, Klingebiel, and Noltemeyer (1996) discuss the addition and cycloaddition reactions of di-tert-butyl(di-tert-butylphenylsilylimino) silane, highlighting the synthetic versatility and potential applications of such reactions in creating novel molecular architectures (Niesmann, Klingebiel, & Noltemeyer, 1996).

Safety And Hazards

This would involve studying any potential hazards associated with the compound, such as toxicity or flammability.


Future Directions

This would involve discussing potential areas for future research or applications of the compound.


properties

IUPAC Name

(4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O5Si/c1-25(2,3)34(6,7)33-26-18(14-11-15-19(26)29)21(28(4)5)22-20(23(26)30)24(27-32-22)31-16-17-12-9-8-10-13-17/h8-13,15,18,21H,14,16H2,1-7H3/t18-,21-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXLVVLJLQJWFG-JCWFFFCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC12C(CC=CC1=O)C(C3=C(C2=O)C(=NO3)OCC4=CC=CC=C4)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@]12[C@@H](CC=CC1=O)[C@@H](C3=C(C2=O)C(=NO3)OCC4=CC=CC=C4)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione

CAS RN

852821-06-8
Record name (4aS,8aS,9S)-3-(benzyloxy)-4a-[(tert-butyldimethylsilyl)oxy]-9-(dimethylamino)-4H,4aH,5H,8H,9H-naphtho[2,3-d][1,2]oxazole-4,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione
Reactant of Route 2
Reactant of Route 2
(4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione
Reactant of Route 3
(4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione
Reactant of Route 4
(4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione
Reactant of Route 5
(4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione
Reactant of Route 6
(4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione

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